molecular formula C5H5ClN2 B031603 3-Amino-2-chloropyridine CAS No. 6298-19-7

3-Amino-2-chloropyridine

Cat. No.: B031603
CAS No.: 6298-19-7
M. Wt: 128.56 g/mol
InChI Key: MEQBJJUWDCYIAB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Amino-2-chloropyridine is a chemical compound with the molecular formula C5H5ClN2 . It is primarily used as a pharmaceutical intermediate . .

Mode of Action

It is known to be used in the synthesis of various drugs , implying that it likely interacts with its targets to induce chemical transformations

Biochemical Pathways

As a pharmaceutical intermediate, it is involved in the synthesis of certain drugs , suggesting that it may play a role in various biochemical pathways depending on the specific drug being synthesized.

Result of Action

As a pharmaceutical intermediate, its primary role is likely in the synthesis of active pharmaceutical ingredients , which would then exert their own molecular and cellular effects.

Properties

IUPAC Name

2-chloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQBJJUWDCYIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212185
Record name 2-Chloro-3-pyridylamine
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Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6298-19-7
Record name 3-Amino-2-chloropyridine
Source CAS Common Chemistry
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Record name 2-Chloro-3-pyridylamine
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Record name 3-Amino-2-chloropyridine
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Record name 2-Chloro-3-pyridylamine
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Record name 2-chloro-3-pyridylamine
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Record name 2-CHLORO-3-PYRIDYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 3-Amino-2-chloropyridine has the molecular formula C5H5ClN2 and a molecular weight of 128.56 g/mol. Spectroscopic data includes characteristic peaks in the infrared (IR) spectrum for the amino group and the pyridine ring. []

A: this compound is a versatile building block in organic synthesis. It can be used to prepare various heterocyclic compounds, including imidazo[4,5-b]pyridines, [, ] imidazo[4,5-c]pyridines, [] and selenazolo[5,4-b]pyridines. [] It also serves as a starting material for synthesizing more complex molecules like the HIV reverse transcriptase inhibitor atevirdine mesylate. []

A: 2,3-Dichloropyridine can be synthesized from this compound via a diazotization reaction. [, , ] The process involves reacting this compound with an alkali metal nitrite in the presence of aqueous hydrochloric acid to yield a diazonium salt. This salt is then decomposed in the presence of a copper catalyst, with at least 50% of the copper in the copper(II) oxidation state. [] The addition of sulfamic acid has also been reported to improve the process. []

A: During Sandmeyer reactions of this compound aimed at substituting the amino group, an unusual temperature-dependent displacement of the chloride by bromide has been observed. [] When the reaction is performed at higher temperatures (e.g., 25°C) using CuBr in aqueous HBr, 2,3-dibromopyridine becomes the major product instead of the expected 2-chloro-3-bromopyridine. This displacement is significantly less pronounced or absent at lower temperatures. Interestingly, this reactivity is dependent on the nitrogen atom in the ring and the position of the amino group, as similar reactions with carbocyclic analogs do not exhibit this behavior. []

A: Yes, this compound can form complexes with various transition metals. For example, it forms bis(3-amino-2-chloropyridinium)tetrahalocuprate(II) complexes with copper(II) chloride or bromide. [] These compounds exhibit weak antiferromagnetic interactions. [, ] Additionally, a silver(I) complex, bis(this compound-κN)silver(I) perchlorate, has been structurally characterized, showing a linear AgN2 geometry around the silver ion with significant supramolecular interactions in the solid state. []

A: Yes, this compound is a key starting material in the synthesis of atevirdine mesylate (U-87,201E), a non-nucleoside reverse transcriptase inhibitor developed for the treatment of AIDS. [] Additionally, a nevirapine analogue, another non-nucleoside reverse transcriptase inhibitor, has been synthesized starting from a 4-substituted this compound derivative. []

A: Yes, this compound can be converted to its corresponding boronic acid derivative, (2,6-dichloro-3-pyridyl)boronic acid. [] This boronic acid, like other pyridyl boronic acids, is a valuable building block for synthesizing highly functionalized heteroarylpyridines through Suzuki-Miyaura cross-coupling reactions. [] Interestingly, reacting (2,6-dichloro-3-pyridyl)boronic acid with this compound leads to the formation of the unusual 5H-pyrrolo[2,3-b:4,5-b′]dipyridine ring system through sequential cross-coupling and intramolecular cyclization. []

A: While the provided research doesn't detail specific environmental impacts, the presence of chlorine in the molecule suggests a potential for ecotoxicological effects. [] Research on titanium dioxide-mediated photocatalytic degradation of this compound suggests a possible pathway for its breakdown in the environment. [] Further research is needed to fully understand its environmental fate, persistence, and potential for bioaccumulation.

ANone: Future research could focus on:

  • Exploring the full potential of this compound in synthesizing novel heterocyclic compounds with diverse biological activities. []
  • Investigating the detailed mechanism of the unusual chloride displacement observed in Sandmeyer reactions and its potential synthetic applications. []
  • Developing more environmentally friendly synthetic routes to this compound and its derivatives. []
  • Conducting thorough ecotoxicological studies to assess its impact on various environmental compartments. []

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